molecular formula C20H21N3O2 B1649741 N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl]-N-propylbenzamide CAS No. 1043500-59-9

N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl]-N-propylbenzamide

Cat. No.: B1649741
CAS No.: 1043500-59-9
M. Wt: 335.4
InChI Key: IXRCXYUYWCACMY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl]-N-propylbenzamide is a compound that belongs to the class of oxadiazoles, which are five-membered heterocyclic compounds containing an oxygen and two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl]-N-propylbenzamide typically involves the cyclization of benzophenone hydrazide followed by nucleophilic alkylation of the heterocyclic scaffold . The reaction conditions often include the use of reagents such as PTSA–ZnCl~2~ for activation and cyclization . The process may also involve refluxing the reaction mixture for several hours and subsequent purification steps .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl]-N-propylbenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl]-N-propylbenzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl]-N-propylbenzamide involves its interaction with specific molecular targets. For instance, in its anticancer activity, the compound may inhibit key enzymes or pathways involved in cell proliferation . The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl]-N-propylbenzamide is unique due to its specific combination of the oxadiazole ring and benzamide moiety, which imparts distinct chemical and biological properties. This combination enhances its potential as a versatile compound in various scientific research applications.

Properties

CAS No.

1043500-59-9

Molecular Formula

C20H21N3O2

Molecular Weight

335.4

IUPAC Name

N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl]-N-propylbenzamide

InChI

InChI=1S/C20H21N3O2/c1-2-14-23(20(24)17-11-7-4-8-12-17)15-13-18-21-19(22-25-18)16-9-5-3-6-10-16/h3-12H,2,13-15H2,1H3

InChI Key

IXRCXYUYWCACMY-UHFFFAOYSA-N

SMILES

CCCN(CCC1=NC(=NO1)C2=CC=CC=C2)C(=O)C3=CC=CC=C3

Canonical SMILES

CCCN(CCC1=NC(=NO1)C2=CC=CC=C2)C(=O)C3=CC=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.